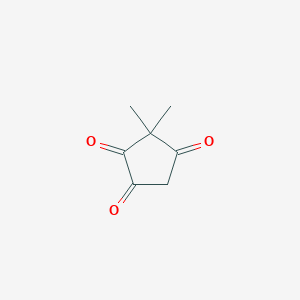

3,3-Dimethyl-1,2,4-cyclopentanetrione

Description

3,3-Dimethyl-1,2,4-cyclopentanetrione (CAS 17530-56-2) is a cyclopentanetrione derivative featuring three ketone groups at positions 1, 2, and 4, with two methyl substituents at position 2. Its molecular formula is C₇H₈O₃, and it has been studied for its synthetic challenges and reactivity. Early synthesis routes involved decarboxylation of 3,5-dicarbethoxy derivatives, though inconsistencies in reported properties highlight the sensitivity of such compounds to hydrolysis and substituent effects .

Properties

CAS No. |

17530-56-2 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3,3-dimethylcyclopentane-1,2,4-trione |

InChI |

InChI=1S/C7H8O3/c1-7(2)5(9)3-4(8)6(7)10/h3H2,1-2H3 |

InChI Key |

DUZUQSHHUJPSOG-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)CC(=O)C1=O)C |

Canonical SMILES |

CC1(C(=O)CC(=O)C1=O)C |

Synonyms |

3,3-Dimethyl-1,2,4-cyclopentanetrione |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The reactivity and applications of cyclopentanetrione derivatives depend heavily on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

- Methyl Groups : The 3,3-dimethyl substitution in the parent compound reduces steric hindrance compared to bulkier analogs but increases susceptibility to hydrolysis due to electron-withdrawing ketones .

- Aromatic Substituents : The 3,5-diphenyl derivative (CAS 7003-69-2) exhibits higher thermal stability and reduced reactivity, making it suitable for materials research .

- Nitro Groups : The introduction of nitro groups (e.g., diammonium 3,5-dinitro derivative) drastically alters electronic properties, leading to explosive behavior and specialized handling requirements .

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with acidic or basic hydrolysis of the enone system, which cleaves the bromine substituents while preserving the cyclopentane backbone. Debromination is facilitated by reducing agents or light-mediated radical pathways, though the exact conditions remain unspecified in the literature. The high yield reported (exceeding 80% in optimized setups) underscores the efficiency of this method.

Key advantages include:

-

Utilization of an easily accessible starting material.

-

Minimal purification requirements due to high regioselectivity.

-

Scalability for industrial applications.

Alternative Synthetic Routes and Comparative Analysis

No alternative methods for synthesizing this compound are explicitly detailed in the provided sources. However, hypothetical pathways can be extrapolated from related cyclopentanetrione syntheses:

Enzymatic Synthesis

Biocatalytic approaches using ketoreductases or cytochrome P450 enzymes could theoretically construct the trione framework under mild conditions. Such methods remain speculative but align with green chemistry trends.

Analytical Characterization and Validation

The structural elucidation of this compound relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron-impact MS fragments align with the molecular ion peak at m/z 168 (C₇H₈O₃), with characteristic losses of CO (28 amu) and CH₃ (15 amu).

Industrial-Scale Production Considerations

Scaling the hydrolysis-debromination method requires addressing:

-

Bromine waste management : Efficient recycling or neutralization of HBr byproducts.

-

Cost of starting materials : 2,3,5,5-Tetrabromo-4,4-dimethyl-2-cyclopentenone must be sourced at scale.

-

Reaction time : Batch processing vs. continuous-flow systems to enhance throughput.

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a precursor for:

-

Tetrahydrohulupone analogs : Acylation with isovaleric anhydride yields biologically active derivatives.

-

Coordination complexes : The trione’s carbonyl groups bind transition metals, enabling catalytic applications.

Q & A

Q. How can researchers isolate this compound from environmental or biological samples?

- Methodological Answer : Isolation from natural sources, such as soil fungi in peat swamps, involves extraction with polar solvents (e.g., ethyl acetate or methanol), followed by column chromatography using silica gel and gradient elution (hexane:ethyl acetate mixtures) . Confirm identity via high-resolution mass spectrometry (HRMS; molecular ion [M+H]⁺ at m/z 169.22005) and cross-reference with EPA/NIH spectral databases . For environmental samples, employ solid-phase extraction (SPE) coupled with GC-MS to detect trace concentrations .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Detect carbonyl stretching vibrations (C=O) at ~1750–1700 cm⁻¹ and methyl C-H stretches at ~2950 cm⁻¹.

- ¹H/¹³C NMR : Assign methyl protons (δ ~1.2–1.4 ppm) and cyclopentanetrione carbons (δ ~200–210 ppm for ketones) .

- Mass Spectrometry : Use EI-MS to identify fragmentation patterns (e.g., loss of CO groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or alkyl groups) influence the physicochemical properties of this compound derivatives?

- Methodological Answer : Introducing nitro groups (e.g., 3,5-dinitro derivatives) enhances thermal stability but increases sensitivity to detonation. Synthesize derivatives via nitration (HNO₃/H₂SO₄) and characterize using X-ray crystallography to analyze bond angles and packing efficiency . Compare thermal decomposition profiles via differential scanning calorimetry (DSC) and assess explosive properties using impact sensitivity tests .

Q. What methodologies resolve contradictions in the reported reactivity of this compound under varying experimental conditions?

- Methodological Answer : Discrepancies in reactivity (e.g., tautomerization equilibria) arise from solvent polarity and temperature. Use computational chemistry (DFT calculations) to model tautomeric forms (e.g., enol vs. keto) and validate with variable-temperature NMR . For kinetic studies, employ stopped-flow UV-Vis spectroscopy to monitor tautomerization rates in real time .

Q. What in vitro/in vivo models evaluate the biological activity of this compound, considering potential metabolite interactions?

- Methodological Answer : In collagen-induced arthritis (CIA) mouse models, administer this compound analogs (e.g., 3-(1-methylbutyl) derivatives) and quantify anti-inflammatory effects via ELISA (IL-6, TNF-α levels) . For metabolite profiling, use LC-MS/MS to identify hydroxylated or carboxylated derivatives in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.